molecular formula C15H19N3O3 B5504768 3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine

3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine

Cat. No.: B5504768
M. Wt: 289.33 g/mol
InChI Key: QLIVHJHOBFVDJP-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.14264148 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmaceutical Analysis

  • Imidazole derivatives have been explored for their antiulcer properties, highlighting the role of compounds like cimetidine and ranitidine in mucin biosynthesis, which suggests a protective action on gastric mucosa (Ichikawa et al., 1994). This research points towards the potential application of related imidazole compounds in developing new antiulcer agents.
  • The study on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents indicates the exploration of imidazole derivatives for their potential antisecretory and cytoprotective effects (Starrett et al., 1989). These findings could guide the development of new treatments for ulcerative conditions.

Synthesis and Chemical Properties

  • Research on the preparation of ketoconazole ion-selective electrodes for pharmaceutical analysis highlights the importance of imidazole derivatives in developing analytical tools for drug monitoring, demonstrating the versatility of these compounds in pharmaceutical sciences (Shamsipur & Jalali, 2000).
  • A study on the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine highlights the process of creating new chemical entities with potential antidepressant and antianxiety activities (Kumar et al., 2017). This demonstrates the compound's potential in contributing to the development of new therapeutic agents.

Applications in Organic Synthesis

  • The synthesis and reactions of (Z)-2-imino-5-(3,4,5-trimethoxy benzylidene)thiazolidin-4(H)one explore the chemical transformations of similar imidazole derivatives, contributing to the field of organic chemistry by providing insights into new synthetic pathways (Mahmoud et al., 2011).

Properties

IUPAC Name

[3-(1H-imidazol-2-yl)piperidin-1-yl]-[5-(methoxymethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-10-12-4-5-13(21-12)15(19)18-8-2-3-11(9-18)14-16-6-7-17-14/h4-7,11H,2-3,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIVHJHOBFVDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)N2CCCC(C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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